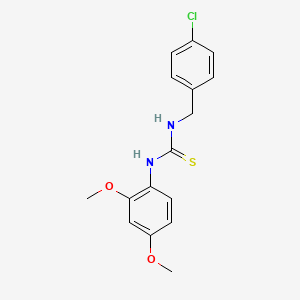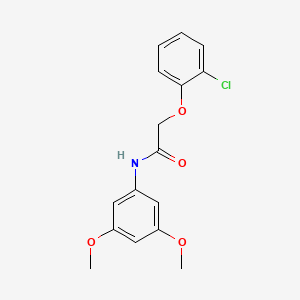
4-chloro-N-(2,6-difluorophenyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(2,6-difluorophenyl)benzamide involves complex chemical reactions, where precursors are carefully chosen to achieve the desired functionalization and molecular structure. Ultrasound-assisted synthesis has been utilized to create related compounds, offering an efficient pathway to form challenging anti-tubercular scaffolds with promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction, IR, NMR, and UV-Vis spectra, revealing intricate details of the molecular geometry, vibrational frequencies, and chemical shifts. Computational methods like DFT calculations provide insights into optimized geometrical structures, electronic properties, and molecular orbital energies, offering a deeper understanding of the compound's molecular architecture (Demir et al., 2016).
Chemical Reactions and Properties
The chemical behavior of this compound and related compounds involves interactions that are crucial for their functional applications. The study of C–H⋯F interactions involving the difluorobenzene group highlights the role of fluorine in molecular aggregation and complex disorder, which is essential for understanding the compound's reactivity and potential as a material or pharmaceutical agent (Mocilac et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal structure, are key to determining the material's suitability for various applications. Investigations into closely related compounds have shed light on molecular conformations and hydrogen bonding, which significantly affect the compound's stability, solubility, and other physical characteristics (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and stability, are influenced by its molecular structure and substituents. Studies on similar compounds have explored the impact of substituents on electronic properties, demonstrating how modifications to the molecular structure can tailor the compound's chemical behavior for specific applications (Rao et al., 2015).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
4-chloro-N-(2,6-difluorophenyl)benzamide has been investigated for its potential anticonvulsant properties. Afolabi et al. (2012) studied various benzamides, finding that the 4-chloro compound displayed notable effectiveness against chemically induced seizures in mice, suggesting its potential use in treating epilepsy and seizures (Afolabi, Barau, & Agbede, 2012).
Anti-Tubercular Properties
Nimbalkar et al. (2018) explored derivatives of benzamides, including 4-chloro variants, for their anti-tubercular activity. Their research indicated promising activity against Mycobacterium tuberculosis, suggesting a potential role for these compounds in tuberculosis treatment (Nimbalkar et al., 2018).
Crystal Structure Analysis
Panicker et al. (2010) conducted a theoretical study of the crystal structure of a similar compound, 4-Chloro-N-(3-chlorophenyl)benzamide. Their work contributes to the understanding of the molecular geometry of these compounds, which is essential for designing drugs with specific properties (Panicker et al., 2010).
Electrophilic Properties and Reactivity
Overton et al. (1986) investigated the electrophilic nature of related compounds, such as 4-chloro-N-(hydroxymethyl)benzamide. Their research helps understand the chemical reactivity of these compounds, which is crucial for their potential therapeutic applications (Overton et al., 1986).
Insecticide Application
Haynes (1987) studied substituted benzamides for their effectiveness against the boll weevil. This research highlights the potential use of such compounds in agricultural pest control (Haynes, 1987).
Toxicity to Beet Armyworms
Granett, Bisabri-Ershadi, & Hejazi (1983) evaluated the toxicity of benzoylphenyl urea insecticides to beet armyworms. Their findings contribute to understanding the environmental and ecological impact of such compounds (Granett, Bisabri-Ershadi, & Hejazi, 1983).
Direcciones Futuras
The future directions for “4-chloro-N-(2,6-difluorophenyl)benzamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, the development of novel synthetic methods for this type of compounds can be of considerable importance .
Propiedades
IUPAC Name |
4-chloro-N-(2,6-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-6-4-8(5-7-9)13(18)17-12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULBSMHHJBNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)

![phenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5699299.png)

![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)